An In-depth Technical Guide to 4-(Fluorosulfonyl)benzoic Acid: Chemical Properties and Applications
An In-depth Technical Guide to 4-(Fluorosulfonyl)benzoic Acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Fluorosulfonyl)benzoic acid is a bifunctional organic compound featuring both a carboxylic acid and a sulfonyl fluoride group. This unique structure makes it a valuable tool in chemical biology and drug discovery, primarily utilized as a covalent inhibitor and affinity label for proteins. Its reactivity, particularly the susceptibility of the sulfonyl fluoride moiety to nucleophilic attack by amino acid residues, allows for the specific and irreversible modification of target proteins. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 4-(Fluorosulfonyl)benzoic acid, with a focus on its role in studying protein structure and function.
Chemical Properties
4-(Fluorosulfonyl)benzoic acid is a white solid at room temperature.[1] Its chemical structure combines the acidic nature of a carboxylic acid with the electrophilic reactivity of a sulfonyl fluoride.
Physicochemical Data
A summary of the key physicochemical properties of 4-(Fluorosulfonyl)benzoic acid is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅FO₄S | |
| Molecular Weight | 204.18 g/mol | |
| Melting Point | 272-273 °C | |
| Appearance | Solid | |
| CAS Number | 455-26-5 | |
| Predicted pKa | 3.29 ± 0.10 | N/A |
Solubility
Qualitative solubility information indicates that 4-(Fluorosulfonyl)benzoic acid is a solid. Quantitative solubility data in various organic solvents is not extensively documented in the available literature. Based on the properties of the analogous compound 4-fluorobenzoic acid, it is expected to be moderately soluble in polar organic solvents like ethanol and acetone and very slightly soluble in cold water.[2]
Spectroscopic Data
Detailed experimental spectroscopic data for 4-(Fluorosulfonyl)benzoic acid is not widely available. The following are predicted and comparative data based on analogous compounds.
1.3.1. ¹H NMR Spectroscopy
Predicting the ¹H NMR spectrum for 4-(Fluorosulfonyl)benzoic acid in a solvent like DMSO-d₆, one would expect signals corresponding to the aromatic protons and the carboxylic acid proton. The aromatic protons would likely appear as two doublets in the downfield region (around 7.5-8.5 ppm) due to the electron-withdrawing effects of both the carboxylic acid and sulfonyl fluoride groups. The carboxylic acid proton would be a broad singlet, typically further downfield (>10 ppm).
For comparison, the ¹H NMR spectrum of the related compound 4-fluorobenzoic acid in DMSO-d₆ shows a multiplet around 8.01 ppm and a triplet around 7.32 ppm for the aromatic protons, with the carboxylic acid proton appearing as a singlet at approximately 13.06 ppm.[3]
1.3.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show distinct signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic carbons would appear in the typical aromatic region, with their chemical shifts influenced by the substituents.
For comparison, the ¹³C NMR spectrum of 4-fluorobenzoic acid in DMSO shows signals at approximately 166.8, 164.1, 132.6, 127.8, and 116.0 ppm.[3]
1.3.3. Infrared (IR) Spectroscopy
The IR spectrum of 4-(Fluorosulfonyl)benzoic acid is expected to exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:
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O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹
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C=O stretch (carboxylic acid): A strong band around 1700 cm⁻¹
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S=O stretch (sulfonyl fluoride): Strong bands in the regions of 1410-1380 cm⁻¹ (asymmetric) and 1200-1175 cm⁻¹ (symmetric)
-
S-F stretch: A band in the region of 850-750 cm⁻¹
-
C-C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region
An experimental FT-IR spectrum is available for p-(fluorosulfonyl)benzoic acid, confirming the presence of these key functional groups.[4]
1.3.4. Mass Spectrometry (MS)
The mass spectrum of 4-(Fluorosulfonyl)benzoic acid would show a molecular ion peak corresponding to its molecular weight (204.18 g/mol ). Fragmentation patterns would likely involve the loss of the fluorine atom, the sulfonyl fluoride group, and the carboxylic acid group. For the related compound 3-(fluorosulfonyl)benzoic acid, the mass spectrum is available.[5]
Reactivity and Applications
The reactivity of 4-(Fluorosulfonyl)benzoic acid is dominated by the electrophilic nature of the sulfonyl fluoride group. This group is susceptible to nucleophilic attack, particularly by the side chains of certain amino acids, making it a valuable tool for protein modification.
Covalent Inhibition of Glutathione S-Transferase (GST)
A primary application of 4-(Fluorosulfonyl)benzoic acid is as an affinity label and covalent inhibitor of Glutathione S-Transferase (GST). It acts as a xenobiotic substrate analogue, binding to the active site of the enzyme. The sulfonyl fluoride moiety then reacts with nucleophilic tyrosine residues within the active site, leading to irreversible inactivation of the enzyme.[6]
SuFEx Click Chemistry
The sulfonyl fluoride group is a key component in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a type of "click chemistry". This reaction involves the facile and specific reaction of a sulfonyl fluoride with a silyl ether or other nucleophiles under mild conditions. While the direct application of 4-(Fluorosulfonyl)benzoic acid in SuFEx has not been extensively detailed, its sulfonyl fluoride moiety makes it a potential building block for creating more complex molecules through this efficient ligation chemistry.
Experimental Protocols
Synthesis of 4-(Fluorosulfonyl)benzoic Acid
3.1.1. General Procedure (Hypothetical)
-
Diazotization: 4-Aminobenzoic acid is dissolved in an aqueous solution of a strong acid (e.g., HCl). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise to form the corresponding diazonium salt.
-
Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent, in the presence of a copper(I) salt catalyst and a fluoride source (e.g., KF). This step introduces the sulfonyl fluoride group onto the aromatic ring.
-
Hydrolysis and Purification: The resulting intermediate is hydrolyzed under acidic conditions to yield 4-(Fluorosulfonyl)benzoic acid. The crude product can be purified by recrystallization from an appropriate solvent system.
Disclaimer: This is a generalized protocol based on known chemical transformations. The specific reaction conditions would require optimization.
Affinity Labeling of Glutathione S-Transferase
The following is a generalized protocol for the affinity labeling of GST with 4-(Fluorosulfonyl)benzoic acid, based on published studies.
3.2.1. Materials
-
Purified Glutathione S-Transferase (GST)
-
4-(Fluorosulfonyl)benzoic acid
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Quenching solution (e.g., a solution containing a high concentration of a thiol, such as dithiothreitol)
-
Protein analysis reagents (e.g., for SDS-PAGE and mass spectrometry)
3.2.2. Procedure
-
Prepare a stock solution of 4-(Fluorosulfonyl)benzoic acid in a suitable organic solvent (e.g., DMSO).
-
Incubate a known concentration of GST with a molar excess of 4-(Fluorosulfonyl)benzoic acid in the reaction buffer at a controlled temperature (e.g., 37 °C).
-
Monitor the enzyme activity at various time points to determine the rate of inactivation.
-
At desired time points, quench the reaction by adding the quenching solution.
-
Analyze the protein sample by SDS-PAGE to confirm covalent modification (a shift in molecular weight may be observed).
-
To identify the site(s) of modification, the labeled protein can be subjected to proteolytic digestion followed by mass spectrometry analysis (peptide mapping).
Safety and Handling
4-(Fluorosulfonyl)benzoic acid is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] It should be used in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
4-(Fluorosulfonyl)benzoic acid is a versatile chemical probe for studying protein structure and function. Its ability to covalently modify specific amino acid residues, particularly tyrosine, makes it an invaluable tool for identifying and characterizing active sites and binding pockets of enzymes like Glutathione S-Transferase. Further research into its applications, particularly in the context of SuFEx click chemistry, may open up new avenues for the development of novel therapeutics and diagnostic agents.
References
- 1. rsc.org [rsc.org]
- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 3. 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 3-(Fluorosulfonyl)benzoic acid [webbook.nist.gov]
- 6. 4-(Fluorosulfonyl)benzoic acid 95 455-26-5 [sigmaaldrich.com]
- 7. 4-[(fluorosulfonyl)oxy]benzoic acid | 1796596-37-6 [sigmaaldrich.com]
